molecular formula C12H8BrClO3 B14640282 2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione CAS No. 52431-64-8

2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione

Katalognummer: B14640282
CAS-Nummer: 52431-64-8
Molekulargewicht: 315.54 g/mol
InChI-Schlüssel: WZKULCHMDWQYHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structure, which includes bromine, chlorine, methoxy, and methyl substituents on a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are often used in various scientific research applications.

Vorbereitungsmethoden

The synthesis of 2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the bromination and chlorination of a naphthoquinone precursor. The reaction conditions typically include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination and chlorination processes, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by generating reactive oxygen species (ROS) or by interacting with specific enzymes or receptors. These interactions can lead to various biological responses, such as cell death or inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione include other naphthoquinones with different substituents. For example:

    2-Bromo-5-chloro-1,4-naphthoquinone: Lacks the methoxy and methyl groups.

    5-Chloro-8-methoxy-1,4-naphthoquinone: Lacks the bromine and methyl groups.

    6-Methyl-1,4-naphthoquinone: Lacks the bromine, chlorine, and methoxy groups. The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

52431-64-8

Molekularformel

C12H8BrClO3

Molekulargewicht

315.54 g/mol

IUPAC-Name

2-bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione

InChI

InChI=1S/C12H8BrClO3/c1-5-3-8(17-2)10-9(11(5)14)7(15)4-6(13)12(10)16/h3-4H,1-2H3

InChI-Schlüssel

WZKULCHMDWQYHR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1Cl)C(=O)C=C(C2=O)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.